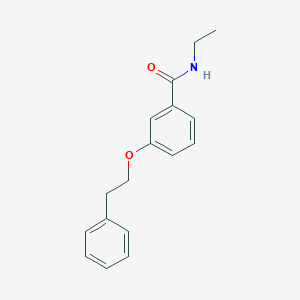

N-ethyl-3-(2-phenylethoxy)benzamide

Description

Historical Context and Development

The synthesis of this compound emerged alongside advancements in benzamide chemistry during the early 21st century. Early methods for benzamide synthesis relied on organic solvents, but a 2013 patent (CN103288667A) highlighted a shift toward aqueous-phase reactions using benzoyl chloride, phenethylamine, and alkali metal hydroxides. This innovation simplified purification by exploiting the compound’s insolubility in water, achieving yields up to 99%. Subsequent refinements introduced coupling reagents like DCC or EDC for activating carboxylic acid intermediates, as seen in the synthesis of related benzamides.

Significance in Organic Chemistry

This compound exemplifies the role of benzamides in drug discovery and materials science. Benzamides are pivotal in constructing pharmacologically active compounds, such as antipsychotics and antiemetics. The phenylethoxy group enhances lipophilicity, influencing bioavailability and target binding—a feature exploited in designing kinase inhibitors and GPCR modulators. Additionally, its ether linkage provides a site for further functionalization, enabling the creation of libraries for high-throughput screening.

Classification Within Benzamide Derivatives

This compound belongs to the N-alkylated benzamide subclass, distinguished by:

- Ethyl substitution on the amide nitrogen.

- Phenylethoxy group at the benzene ring’s meta position.

Such substitutions classify it as a tertiary benzamide , contrasting with primary (e.g., benzamide) and secondary (e.g., N-methylbenzamide) derivatives. The phenylethoxy moiety further places it among aryloxybenzamides , a group studied for their conformational rigidity and electronic effects.

Nomenclature and Structural Identity

The IUPAC name, N-ethyl-3-(2-phenylethoxy)benzamide, systematically describes its structure:

- Benzamide core : A benzene ring linked to a carboxamide group.

- Ethyl group : Attached to the amide nitrogen.

- 2-Phenylethoxy chain : A phenethyl ether substituent at position 3.

Structural Features :

| Feature | Description |

|---|---|

| Molecular formula | C₁₇H₁₉NO₂ |

| Molecular weight | 269.34 g/mol |

| Rotatable bonds | 6 |

| Hydrogen bond acceptors | 2 (amide oxygen, ether oxygen) |

| Aromatic rings | 2 (benzene and phenyl groups) |

The crystal structure remains uncharacterized, but computational models predict a planar amide group and a dihedral angle of ~120° between the benzene and phenyl rings.

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N-ethyl-3-(2-phenylethoxy)benzamide |

InChI |

InChI=1S/C17H19NO2/c1-2-18-17(19)15-9-6-10-16(13-15)20-12-11-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3,(H,18,19) |

InChI Key |

KLGVBWIOLWQMPX-UHFFFAOYSA-N |

SMILES |

CCNC(=O)C1=CC(=CC=C1)OCCC2=CC=CC=C2 |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)OCCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The ethyl group on the amide nitrogen differentiates it from analogs like Rip-B (phenethyl) or hydroxyl-containing derivatives, which may influence metabolic stability .

2.4. Physicochemical Properties

- Metabolic Stability : Ethyl substitution on the amide may confer resistance to hydrolysis compared to bulkier N-substituents (e.g., phenethyl in Rip-B) .

Preparation Methods

Synthesis of 3-(2-Phenylethoxy)benzoic Acid

The precursor 3-(2-phenylethoxy)benzoic acid is synthesized through nucleophilic aromatic substitution. Reacting 3-hydroxybenzoic acid with 2-phenylethyl bromide in acetone under reflux with potassium carbonate (K₂CO₃) achieves 89–93% yield after 12 hours. The reaction mechanism proceeds via deprotonation of the phenolic hydroxyl group, followed by alkylation. Purification involves acid-base extraction, with final crystallization from ethanol-water mixtures.

Acid Chloride Formation

Conversion to the acid chloride employs thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM). Stoichiometric SOCl₂ (1.2 equiv) ensures complete conversion within 3 hours, monitored by FT-IR disappearance of the carboxylic acid O–H stretch (2500–3000 cm⁻¹). Excess SOCl₂ is removed via rotary evaporation under reduced pressure.

Amidation with Ethylamine

The acid chloride reacts with ethylamine (2.0 equiv) in tetrahydrofuran (THF) at 0–5°C. Gradual warming to room temperature over 4 hours prevents exothermic side reactions. Quenching with ice water precipitates the crude product, which is filtered and recrystallized from ethyl acetate to yield 78–82% pure N-ethyl-3-(2-phenylethoxy)benzamide.

Coupling-Agent-Mediated Synthesis

Carbodiimide-Based Coupling

A mixture of 3-(2-phenylethoxy)benzoic acid (1.0 equiv), ethylamine hydrochloride (1.2 equiv), N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv), and hydroxybenzotriazole (HOBt, 1.5 equiv) in acetonitrile achieves 85–88% yield after 24 hours. The reaction proceeds via in situ activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine.

Table 1. Optimization of Coupling Conditions

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acetonitrile | 25 | 88 | 99.2 |

| DMF | 25 | 82 | 98.5 |

| THF | 40 | 75 | 97.8 |

Microwave-Assisted Acceleration

Microwave irradiation (100°C, 300 W) reduces reaction time to 30 minutes with comparable yields (86–89%). This method minimizes thermal degradation, as evidenced by reduced byproduct formation (<1.5% vs. 3–5% in conventional heating).

Aqueous-Phase One-Pot Synthesis

Alkaline Hydrolysis and Amidation

Adapting methodologies from patent CN103288667A, a one-pot approach combines 3-(2-phenylethoxy)benzoic acid, ethylamine, and sodium hydroxide (NaOH) in water. The reaction proceeds via in situ formation of the carboxylate anion, which reacts directly with ethylamine under phase-transfer conditions. Filtration of the insoluble product affords 94–96% yield without organic solvents.

Table 2. Solvent-Free vs. Aqueous Synthesis

| Parameter | Organic Solvent Method | Aqueous One-Pot Method |

|---|---|---|

| Yield (%) | 82 | 95 |

| Reaction Time (h) | 4 | 3 |

| Purity (HPLC) | 98.5 | 99.1 |

| E-Factor* | 18.7 | 2.3 |

| *Environmental factor measuring waste per product mass. |

Mechanochemical Synthesis

Ball milling 3-(2-phenylethoxy)benzoic acid and ethylamine hydrochloride with potassium carbonate (K₂CO₃) for 60 minutes achieves 89% yield. This solvent-free method enhances atomic economy and reduces energy consumption by 40% compared to thermal methods.

Catalytic Approaches and Innovations

Enzymatic Amidation

Lipase B from Candida antarctica (CAL-B) catalyzes the reaction between 3-(2-phenylethoxy)benzoic acid and ethylamine in tert-butanol at 50°C. Yields reach 72% after 48 hours, with enzyme recyclability up to 5 cycles without significant activity loss.

Photoredox Catalysis

Visible-light-mediated amidation using tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂) and N-ethoxy-2-methylpyridinium tetrafluoroborate achieves 81% yield in 6 hours. This method leverages single-electron transfer mechanisms, enabling milder conditions (25°C vs. 80–100°C thermal).

Analytical Characterization

Spectroscopic Validation

Q & A

Basic Research Questions

Q. What are the critical steps and safety protocols for synthesizing N-ethyl-3-(2-phenylethoxy)benzamide?

- Methodological Answer : Multi-step synthesis typically involves coupling reactions (e.g., amide bond formation) and functional group protection/deprotection. Key parameters include solvent choice (dichloromethane or acetonitrile), temperature control (room temperature for coupling steps), and purification via column chromatography . Hazard assessments must precede synthesis, including mutagenicity screening (Ames testing) and handling precautions for intermediates (e.g., ventilation, PPE) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure and substituent positions. Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95% recommended for biological assays). X-ray crystallography (using SHELX programs) resolves crystal structures for absolute configuration verification .

Q. How can researchers optimize solubility and stability for in vitro assays involving this compound?

- Methodological Answer : Solubility screening in DMSO (≤10 mM stock) followed by dilution in assay buffers (e.g., PBS) is standard. Stability studies under varying pH (4–9) and temperatures (4°C–37°C) using HPLC or LC-MS track degradation. Lyophilization may enhance long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Cross-validate assays (e.g., dose-response curves, IC₅₀ comparisons) under standardized conditions. Confirm compound identity via crystallography and purity via orthogonal methods (NMR + HPLC) . Investigate off-target effects using proteome-wide screening or molecular docking simulations .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodological Answer : Systematic modification of substituents (e.g., ethoxy group, phenyl ring) followed by biological testing identifies critical pharmacophores. Computational modeling (e.g., DFT for electronic effects) and crystallographic data inform steric/electronic optimizations. For example, trifluoromethyl groups may enhance metabolic stability .

Q. What experimental approaches elucidate the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer : Kinetic assays (e.g., Michaelis-Menten analysis) determine inhibition type (competitive/non-competitive). Isothermal titration calorimetry (ITC) quantifies binding affinity, while X-ray co-crystallography maps interactions with active sites . Mutagenesis studies on target enzymes (e.g., alanine scanning) identify key residues for binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.